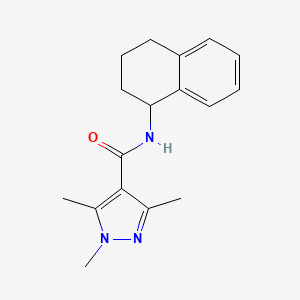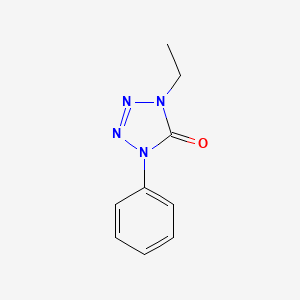
(4-Hydroxypiperidin-1-yl)-(4-methoxynaphthalen-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Hydroxypiperidin-1-yl)-(4-methoxynaphthalen-1-yl)methanone, also known as HONH-M, is a novel compound that has been gaining attention in the scientific community for its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of (4-Hydroxypiperidin-1-yl)-(4-methoxynaphthalen-1-yl)methanone is not fully understood, but it is believed to act on certain receptors in the brain and the immune system. It has been shown to modulate the activity of certain enzymes and proteins that are involved in various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and reduce inflammation in the body. It has also been shown to improve cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (4-Hydroxypiperidin-1-yl)-(4-methoxynaphthalen-1-yl)methanone is its versatility in various scientific research applications. It can be used in cell-based assays, animal models, and clinical trials. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the study of (4-Hydroxypiperidin-1-yl)-(4-methoxynaphthalen-1-yl)methanone. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the investigation of its potential use in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.
In conclusion, this compound is a novel compound that has shown promising results in various scientific research applications. Its potential use in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders has generated significant interest in the scientific community. Further research is needed to fully understand its mechanism of action and potential applications in the future.
Métodos De Síntesis
The synthesis of (4-Hydroxypiperidin-1-yl)-(4-methoxynaphthalen-1-yl)methanone involves a multistep process that includes the reaction of 4-hydroxypiperidine with 4-methoxynaphthalen-1-ylmethanone in the presence of a catalyst. The final product is obtained after purification through column chromatography.
Aplicaciones Científicas De Investigación
(4-Hydroxypiperidin-1-yl)-(4-methoxynaphthalen-1-yl)methanone has shown promising results in various scientific research applications. It has been studied for its potential use in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. It has also been investigated for its anti-inflammatory and analgesic properties.
Propiedades
IUPAC Name |
(4-hydroxypiperidin-1-yl)-(4-methoxynaphthalen-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-21-16-7-6-15(13-4-2-3-5-14(13)16)17(20)18-10-8-12(19)9-11-18/h2-7,12,19H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEKCMYOXGKGONI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C(=O)N3CCC(CC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-cyclopentyl-N-[[3-(methanesulfonamido)phenyl]methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7502427.png)


![N-(pyridin-3-ylmethyl)-2-[3-(trifluoromethyl)pyrazol-1-yl]propanamide](/img/structure/B7502444.png)



![6-[(5-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)amino]hexanoic acid](/img/structure/B7502470.png)
![1-[[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]methyl]pyridin-2-one](/img/structure/B7502476.png)



